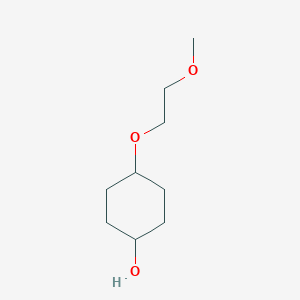
4-Chloro-2-fluoropyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoropyridine-3-boronic acid (4-CFPB) is an organic compound that is widely used in scientific research. 4-CFPB is a versatile compound that can be used in a variety of applications, from synthesis to drug development. It is a useful tool for scientists to study the structure and function of proteins, enzymes, and other molecules.
Scientific Research Applications
4-Chloro-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research. It is used in the synthesis of novel compounds, such as small molecule inhibitors and activators of proteins and enzymes. It is also used in the study of protein-protein interactions, protein folding, and enzyme kinetics. 4-Chloro-2-fluoropyridine-3-boronic acid can also be used to study the structure and function of proteins and enzymes, as well as to develop new drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoropyridine-3-boronic acid is not fully understood. It is believed to bind to proteins and enzymes in a specific way, allowing it to interact with the active site of the protein or enzyme. This interaction then alters the structure and function of the protein or enzyme, which can lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-fluoropyridine-3-boronic acid are not yet fully understood. However, it is believed that 4-Chloro-2-fluoropyridine-3-boronic acid can have a variety of effects, including inhibition or activation of proteins and enzymes, inhibition of cell growth and proliferation, and modulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-2-fluoropyridine-3-boronic acid in laboratory experiments is its versatility. It can be used in a variety of applications, from synthesis to drug development. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 4-Chloro-2-fluoropyridine-3-boronic acid in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound.
Future Directions
For 4-Chloro-2-fluoropyridine-3-boronic acid include further exploration of its mechanism of action and its effects on proteins and enzymes, as well as the development of new drugs. Additionally, 4-Chloro-2-fluoropyridine-3-boronic acid could be used in the development of new materials, such as polymers and nanomaterials. Finally, 4-Chloro-2-fluoropyridine-3-boronic acid could be used in the study of protein folding and enzyme kinetics, as well as in the development of new drugs and drug delivery systems.
Synthesis Methods
The synthesis of 4-Chloro-2-fluoropyridine-3-boronic acid is a multi-step process that can be accomplished in a laboratory setting. The first step is to prepare a solution of 4-chloro-2-fluoropyridine in a suitable solvent such as dichloromethane or ethyl acetate. The second step is to add a boronic acid, such as pinacol boronic acid, to the solution. The reaction is then heated to a temperature of 80-90°C to allow the reaction to proceed. The reaction is stirred for 1-2 hours and then cooled to room temperature. The reaction mixture is then filtered and the desired 4-Chloro-2-fluoropyridine-3-boronic acid is isolated.
properties
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRPVKMTJXJXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoropyridine-3-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

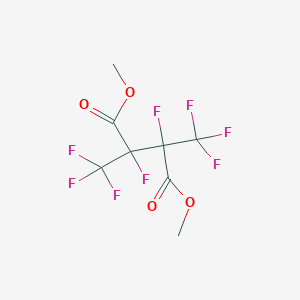
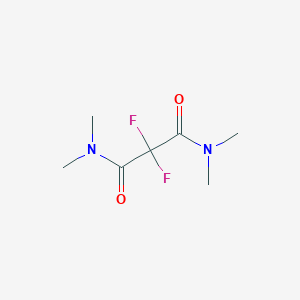



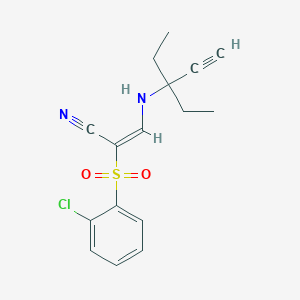

aminophenylboronic acid](/img/structure/B6324571.png)



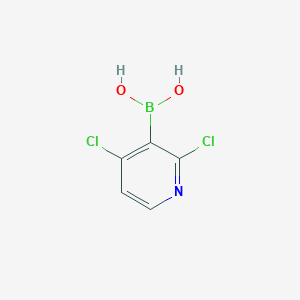
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
